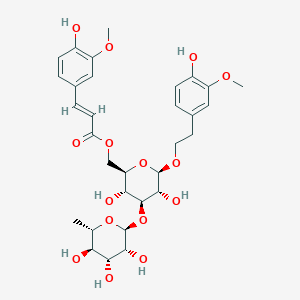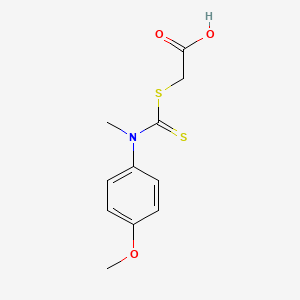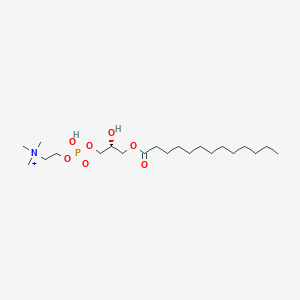
Acetochloro-alpha-L-fucose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetochloro-alpha-L-fucose is a chemical compound that belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a six-carbon containing moiety. This compound is characterized by the presence of an acetochloro group attached to the alpha-L-fucose molecule. Alpha-L-fucose is a deoxyhexose sugar that plays a crucial role in various biological processes, including cell-cell recognition and signaling.
準備方法
The preparation of acetochloro-alpha-L-fucose can be achieved through several synthetic routes. One common method involves the chemical synthesis of alpha-L-fucose followed by the introduction of the acetochloro group. The synthetic route typically involves the following steps:
Synthesis of alpha-L-fucose: This can be achieved through chemical or enzymatic methods. Chemical synthesis involves the use of starting materials such as D-mannose or L-galactose, which are converted to alpha-L-fucose through a series of chemical reactions.
Introduction of the acetochloro group: This step involves the reaction of alpha-L-fucose with acetyl chloride in the presence of a suitable catalyst, such as pyridine, to introduce the acetochloro group.
化学反応の分析
Acetochloro-alpha-L-fucose undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups in the fucose molecule to carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the reduction of the carbonyl groups back to hydroxyl groups. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of the acetochloro group with other functional groups. Common reagents for substitution reactions include nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield fucose derivatives with carbonyl groups, while reduction can yield fucose derivatives with hydroxyl groups.
科学的研究の応用
Acetochloro-alpha-L-fucose has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including glycosides and glycoconjugates.
Biology: It is used in studies of cell-cell recognition and signaling, as alpha-L-fucose is a key component of many glycoproteins and glycolipids.
Medicine: It is used in the development of therapeutic agents, particularly those targeting diseases involving cell-cell recognition and signaling, such as cancer and infectious diseases.
Industry: It is used in the production of functional foods and cosmetics, where it is valued for its biological activity and potential health benefits.
作用機序
The mechanism of action of acetochloro-alpha-L-fucose involves its interaction with specific molecular targets and pathways. Alpha-L-fucose is known to play a role in cell-cell recognition and signaling by binding to specific receptors on the cell surface. This interaction can trigger various cellular responses, including changes in gene expression, cell proliferation, and cell migration. The acetochloro group may enhance the binding affinity of alpha-L-fucose to its receptors, thereby modulating its biological activity.
類似化合物との比較
Acetochloro-alpha-L-fucose can be compared with other similar compounds, such as:
Alpha-L-fucose: The parent compound without the acetochloro group. It has similar biological activity but may have different binding affinity and specificity.
Alpha-L-methyl-fucose: A derivative of alpha-L-fucose with a methyl group instead of an acetochloro group. It has similar biological activity but may have different chemical reactivity and stability.
Alpha-L-fucosylated oligosaccharides: Complex molecules containing alpha-L-fucose as a component. They have similar biological activity but may have different structural complexity and functional properties.
The uniqueness of this compound lies in the presence of the acetochloro group, which can modulate its chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C12H17ClO7 |
|---|---|
分子量 |
308.71 g/mol |
IUPAC名 |
[(2S,3R,4R,5S,6S)-4,5-diacetyloxy-6-chloro-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C12H17ClO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3/t5-,9+,10+,11-,12+/m0/s1 |
InChIキー |
ZHEUAMUSDHNINO-BSOOIWJMSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S,4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bR)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-4a,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid](/img/structure/B11937026.png)
![6-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B11937033.png)


![4-[(Chloromethyl)sulfonyl]phenylamine](/img/structure/B11937060.png)
![N-[(2R)-3-(difluoromethoxy)-1-[[(2R)-3-(difluoromethoxy)-1-[[(2R)-1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11937067.png)
![Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane](/img/structure/B11937076.png)
![1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B11937081.png)


